1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Overview
Description
WAY-663387 is a chemical compound known for its role as a FLT3 kinase inhibitor. FLT3 kinase inhibitors are significant in the field of cancer research, particularly in the treatment of acute myeloid leukemia. The molecular formula of WAY-663387 is C10H15NO3, and it has a molecular weight of 197.23 g/mol .
Chemical Reactions Analysis
WAY-663387 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
WAY-663387 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of FLT3 kinase inhibitors and their chemical properties.
Biology: It is used in biological assays to study the inhibition of FLT3 kinase activity and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in the treatment of acute myeloid leukemia and other cancers.
Industry: It is used in the development of new drugs and therapeutic agents targeting FLT3 kinase.
Mechanism of Action
WAY-663387 exerts its effects by inhibiting the activity of FLT3 kinase. FLT3 kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. By inhibiting FLT3 kinase, WAY-663387 disrupts the signaling pathways involved in cell growth and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the FLT3 receptor and downstream signaling molecules such as STAT5 and PI3K/AKT .
Comparison with Similar Compounds
WAY-663387 can be compared with other FLT3 kinase inhibitors, such as:
SKLB4771: A potent and selective inhibitor of human receptor-type tyrosine-protein kinase FLT3 with an IC50 of 10 nM.
WAY-304191: A CXCR3 antagonist.
WAY-299359: Another FLT3 inhibitor.
WAY-297342: An inhibitor of Influenza Virus Polymerase.
UNC2025 hydrochloride: A potent, ATP-competitive, and highly orally active Mer/Flt3 inhibitor with IC50 values of 0.74 nM and 0.8 nM for Mer and Flt3, respectively.
WAY-663387 is unique due to its specific molecular structure and its high selectivity for FLT3 kinase, making it a valuable tool in cancer research and drug development.
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFHSAITNHPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429276 | |
Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876866-50-1 | |
Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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